

# Application Notes and Protocols: Chlorination of the Morphine 6-Hydroxy Group

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## Compound of Interest

Compound Name: Chloromorphide

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This document provides detailed protocols for the chlorination of the 6-hydroxy group of morphine, a critical transformation for the synthesis of various opioid derivatives. The primary methods discussed involve the use of thionyl chloride and the Vilsmeier reagent, yielding  $\alpha$ -chloromorphide (also known as 6 $\alpha$ -chloromorphine).

## Introduction

The substitution of the 6-hydroxy group in morphine with a chlorine atom is a key step in the semi-synthesis of a range of opioid analgesics and antagonists. The resulting  $\alpha$ -chloromorphide is a versatile intermediate that can undergo nucleophilic substitution at the C6 position.<sup>[1][2]</sup> This protocol outlines two established methods for this chlorination.

## Data Presentation

The following table summarizes the key quantitative data associated with the chlorination methods.

Method	Reagent	Product	Reported Yield	Reference
Vilsmeier Reaction	Dimethylchloroformiminium chloride (Vilsmeier Reagent)	$\alpha$ -Chloromorphide	Not explicitly stated in the abstract	[1]
Thionyl Chloride Reaction	Thionyl chloride (SOCl <sub>2</sub> )	$\alpha$ -Chlorocodide (from codeine)	Not explicitly stated in the abstract	[1][2]

Note: The specific yield for the chlorination of morphine using the Vilsmeier reagent is not detailed in the readily available literature. The provided reference indicates the method's viability.

## Experimental Protocols

### Method 1: Chlorination using Vilsmeier Reagent

This protocol is based on the reported synthesis of  $\alpha$ -chloromorphine from morphine hydrate using dimethylchloroformiminium chloride (Vilsmeier reagent).[1]

Materials:

- Morphine hydrate
- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>) or Oxalyl chloride ((COCl)<sub>2</sub>) to generate the Vilsmeier reagent in situ. Alternatively, commercially available dimethylchloroformiminium chloride can be used.
- Anhydrous solvent (e.g., dichloromethane, chloroform)
- Ice bath
- Standard glassware for organic synthesis under anhydrous conditions

- Rotary evaporator
- Chromatography supplies for purification

Procedure:

- Preparation of Vilsmeier Reagent (if not using commercially available):
  - In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous dimethylformamide (DMF).
  - Cool the flask in an ice bath.
  - Slowly add an equimolar amount of phosphorus oxychloride ( $\text{POCl}_3$ ) or oxalyl chloride to the DMF with stirring.
  - Allow the mixture to stir at  $0^\circ\text{C}$  for 30 minutes to form the Vilsmeier reagent (dimethylchloroformiminium chloride).
- Chlorination Reaction:
  - To the freshly prepared Vilsmeier reagent, add a solution of morphine hydrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.
  - The reaction mixture is stirred at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Upon completion of the reaction, the mixture is carefully poured into ice-water.
  - The aqueous solution is then basified with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
  - The precipitate is collected by filtration, washed with cold water, and dried.
  - The crude  $\alpha$ -**chloromorphide** can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of chloroform and methanol).

- Characterization:
  - The structure of the purified  $\alpha$ -**chloromorphide** should be confirmed by spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS).

## Method 2: Chlorination using Thionyl Chloride

This protocol is adapted from the method of Wieland and Kappelmeier for the synthesis of  $\alpha$ -chlorocodide from codeine and can be applied to morphine.<sup>[1][2]</sup>

Materials:

- Morphine
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous solvent (e.g., chloroform, toluene)
- Reflux condenser
- Heating mantle
- Standard glassware for organic synthesis under anhydrous conditions
- Rotary evaporator
- Crystallization solvents

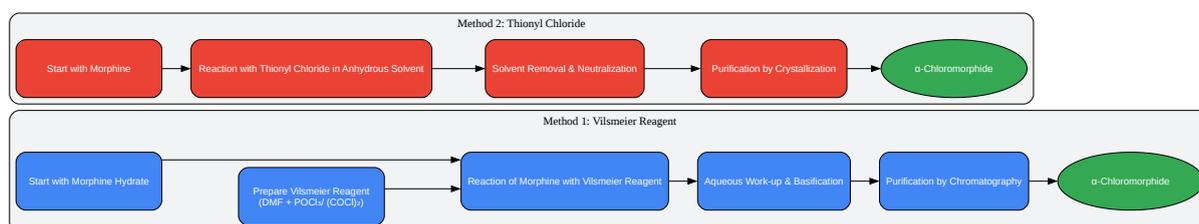
Procedure:

- Reaction Setup:
  - In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend morphine in an anhydrous solvent such as chloroform or toluene.
  - Add an excess of thionyl chloride to the suspension.
- Reaction:

- The reaction mixture is heated to reflux. The progress of the reaction should be monitored by TLC. The reaction time will vary depending on the scale and specific conditions.
- Work-up and Purification:
  - After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
  - The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution).
  - The product is extracted with an organic solvent (e.g., chloroform).
  - The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
  - The crude product can be purified by crystallization from a suitable solvent.
- Characterization:
  - The identity and purity of the resulting  $\alpha$ -**chloromorphide** should be confirmed by its melting point and spectroscopic analysis ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS).

## Mandatory Visualization

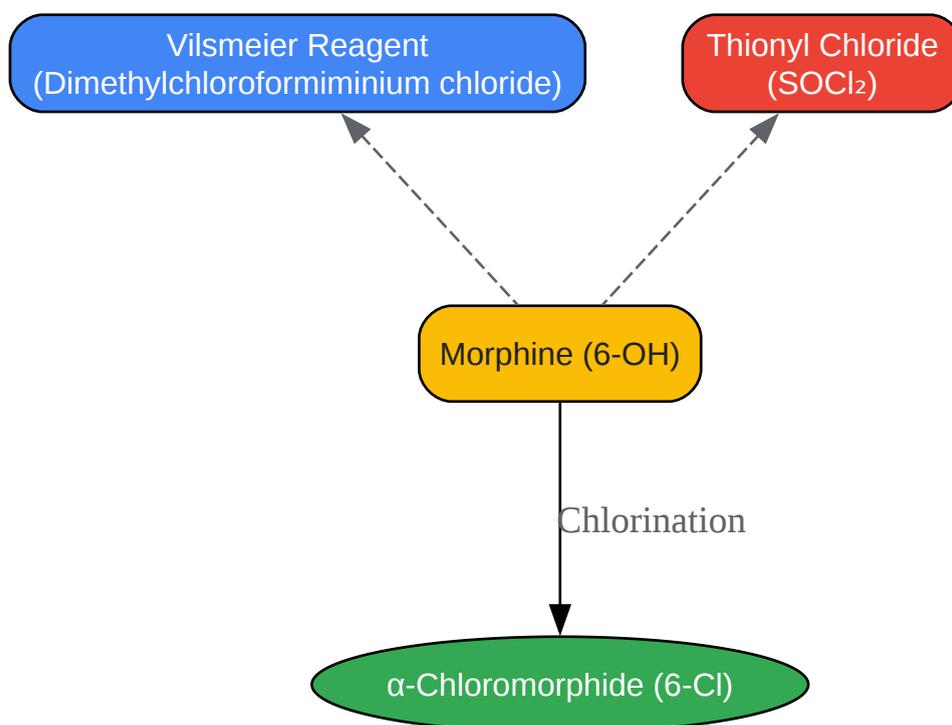
## Experimental Workflow for Chlorination of Morphine 6-Hydroxy Group



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Caption: Workflow for the chlorination of morphine's 6-hydroxy group.

## Logical Relationship of Reagents and Product



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Caption: Reagents for the conversion of morphine to  $\alpha$ -chloromorphide.

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## References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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